molecular formula C18H28O2 B3026451 S-Kinoprene CAS No. 65733-20-2

S-Kinoprene

Cat. No. B3026451
CAS RN: 65733-20-2
M. Wt: 276.4 g/mol
InChI Key: FZRBKIRIBLNOAM-PBGROSLGSA-N
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Description

S-Kinoprene is an insect juvenile hormone analogue that inhibits insect growth during the moulting process . It is used to control aphids and whiteflies, and suppress mealybugs on greenhouse ornamental plants . It is applied as a foliar spray .


Synthesis Analysis

While specific details on the synthesis of S-Kinoprene were not found, an analytical LC/ESI-MS/MS method has been developed for the analysis of methoprene and two analogues, kinoprene and hydroprene, in water .


Molecular Structure Analysis

S-Kinoprene has a molecular formula of C18H28O2 . Its average mass is 276.414 Da and its monoisotopic mass is 276.208923 Da .

Scientific Research Applications

Insect Control and Pest Management

  • S-Kinoprene has been studied for its effectiveness as an insect growth regulator, particularly against mosquito larvae like Culex pipiens. It acts as an insecticide by directly affecting larvae and also by inhibiting their development at different stages, with significant insecticidal activity observed in laboratory conditions (Hamaidia & Soltani, 2014).
  • Research on aphids has demonstrated that the application of S-Kinoprene can lead to the production of intermediate forms in progeny, indicating its impact on reproductive patterns and morphological changes in these insects (Hardie & Lees, 1985).
  • The use of S-Kinoprene has been explored in greenhouse conditions to assess its phytotoxic effects on ornamental plants, which is crucial for understanding its broader ecological impacts (Bethke, Paine, & Redak, 1991).

Effects on Beneficial Insects and Parasitoids

  • Studies have evaluated the impact of S-Kinoprene on beneficial insects like the parasitoid Leptomastix dactylopii. Results suggest that S-Kinoprene can cause significant mortality and affect parasitization rates in these beneficial insects, indicating potential negative impacts when used in pest control (Rothwangl, Cloyd, & Wiedenmann, 2004).
  • Another study found that S-Kinoprene significantly reduced the parasitization rates of L. dactylopii on citrus mealybugs, which may imply its incompatibility with certain integrated pest management programs (Rothwangl, Cloyd, & Wiedenmann, 2004).

Environmental Monitoring and Analysis

  • A high-performance liquid chromatography/tandem-mass spectrometry method has been developed for the analysis of S-Kinoprene in environmental samples. This method is crucial for monitoring the presence and concentration of S-Kinoprene in the environment, particularly in water bodies (Aronov et al., 2005).

Impact on Development and Morphogenesis

  • S-Kinoprene's effects on embryonic development and histogenesis have been studied in certain insects, showing that it can cause various developmental abnormalities and affect the endocrine system. This highlights its potential as a tool for studying insect development and physiology (Jacob & Prabhu, 1988).

Compatibility with Other Agricultural Practices

  • Research indicates that S-Kinoprene can be used safely in combination with certain beneficial insects like bumblebees. This study examined the lethal and sublethal effects of S-Kinoprene on Bombus terrestris, providing insights into its compatibility with pollinator-friendly agricultural practices (Mommaerts, Sterk, & Smagghe, 2006).

Mechanism of Action

S-Kinoprene works by mimicking the insect juvenile hormone, thereby inhibiting insect growth during the moulting process .

Safety and Hazards

S-Kinoprene is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . Risks were identified for occupational workers . Therefore, cancellation of the registration of S-Kinoprene and all associated end-use products for sale and use in Canada was proposed .

Future Directions

The re-evaluation of S-Kinoprene by Health Canada proposed the cancellation of its registration and all associated end-use products for sale and use in Canada . This decision was based on the evaluation of available scientific information and comments received during public consultations .

properties

IUPAC Name

prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBKIRIBLNOAM-PBGROSLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)C)C/C=C/C(=C/C(=O)OCC#C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035785
Record name 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Technical grade (89%): Clear amber liquid with a mild fruity odor; [Reference #1]
Record name S-Kinoprene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9471
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000079 [mmHg]
Record name S-Kinoprene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9471
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

65733-20-2
Record name Kinoprene, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KINOPRENE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U96G7D9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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